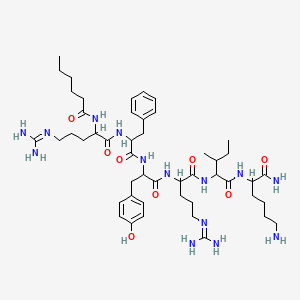
hexanoyl-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-RYYRIK-NH2 is a hexapeptide known for its role as an antagonist of the nociceptin receptor (ORL1). This compound is derived from a peptide library and has been studied extensively for its ability to inhibit the biological activities of nociceptin, a neuropeptide involved in pain modulation . The structure of Hex-RYYRIK-NH2 includes the amino acids arginine (Arg), tyrosine (Tyr), and lysine (Lys), which are crucial for its binding to the ORL1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-RYYRIK-NH2 is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added .
Industrial Production Methods
In an industrial setting, the production of Hex-RYYRIK-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Hex-RYYRIK-NH2 undergoes various chemical reactions, including:
Oxidation: The tyrosine residues in Hex-RYYRIK-NH2 can undergo oxidation, leading to the formation of dityrosine cross-links.
Reduction: The disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in arginine and lysine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Dityrosine cross-links.
Reduction: Free thiol groups.
Substitution: Alkylated or acylated derivatives of Hex-RYYRIK-NH2.
Scientific Research Applications
Hex-RYYRIK-NH2 has a wide range of applications in scientific research:
Mechanism of Action
Hex-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor (ORL1) and acting as an antagonist. This binding inhibits the activation of G proteins, which are involved in the downstream signaling pathways of the receptor. By blocking the receptor, Hex-RYYRIK-NH2 prevents the biological activities of nociceptin, including its role in pain modulation . The key molecular targets include the ORL1 receptor and associated G proteins .
Comparison with Similar Compounds
Hex-RYYRIK-NH2 is unique in its high affinity and specificity for the nociceptin receptor. Similar compounds include:
Ac-RYYRIK-NH2: Another hexapeptide with similar structure but different functional groups, leading to variations in receptor binding and activity.
IsoVa-RYYRIK-NH2: A derivative with an isovaleryl group, which affects its binding affinity and antagonist activity.
H-YGGFRYYRIK-NH2: A hybrid peptide combining opioid and nociceptin receptor ligands, showing different pharmacological properties.
These compounds highlight the structural diversity and functional specificity of peptides targeting the nociceptin receptor.
Properties
Molecular Formula |
C48H78N14O8 |
|---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
6-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(hexanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C48H78N14O8/c1-4-6-8-20-39(64)57-35(18-13-26-55-47(51)52)42(66)60-37(28-31-15-9-7-10-16-31)45(69)61-38(29-32-21-23-33(63)24-22-32)44(68)59-36(19-14-27-56-48(53)54)43(67)62-40(30(3)5-2)46(70)58-34(41(50)65)17-11-12-25-49/h7,9-10,15-16,21-24,30,34-38,40,63H,4-6,8,11-14,17-20,25-29,49H2,1-3H3,(H2,50,65)(H,57,64)(H,58,70)(H,59,68)(H,60,66)(H,61,69)(H,62,67)(H4,51,52,55)(H4,53,54,56) |
InChI Key |
BULLVLNXUBKWQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















